Cas no 730964-60-0 (1-(2-isocyanoethyl)-3-methylbenzene)

1-(2-Isocyanoethyl)-3-methylbenzene is an organo-isocyanide compound featuring a reactive isocyano functional group attached to an ethyl linker on a meta-substituted toluene backbone. This structure confers versatility in organic synthesis, particularly in multicomponent reactions such as Ugi or Passerini reactions, where it serves as a key isocyanide component. The meta-methyl substitution enhances steric and electronic modulation, improving selectivity in metal-catalyzed transformations. Its stability under standard conditions facilitates handling, while the isocyano group’s high reactivity enables efficient incorporation into complex architectures. The compound is valuable in pharmaceutical and materials chemistry for constructing heterocycles, peptidomimetics, and functionalized polymers. Proper storage under inert conditions is recommended to prevent degradation.
1-(2-isocyanoethyl)-3-methylbenzene structure
730964-60-0 structure
Product Name:1-(2-isocyanoethyl)-3-methylbenzene
CAS No:730964-60-0
MF:C10H11N
MW:145.201042413712
CID:1765063
PubChem ID:2759978
Update Time:2025-10-16

1-(2-isocyanoethyl)-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 3-methylphenethylisocyanide
    • 1,3-DITHIOLANE, 2-(m-TOLYL)-
    • AC1L1HW6
    • 2-(3-methylphenyl)ethylisocyanide
    • 2-(m-Tolyl)-1,3-dithiolane
    • AKOS006277669
    • LS-63308
    • 2-(3-methylphenyl)-1,3-dithiolane
    • BRN 5507980
    • 1,3-DITHIOLANE, 2-(m-TOLYL)-; AC1L1HW6; 2-(3-methylphenyl)ethylisocyanide; 2-(m-Tolyl)-1,3-dithiolane; AKOS006277669; LS-63308; 2-(3-methylphenyl)-1,3-dithiolane; BRN 5507980;
    • 1-(2-isocyanoethyl)-3-methylbenzene
    • AKOS006292405
    • EN300-1826327
    • 730964-60-0
    • Inchi: 1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3
    • InChI Key: SIWHAIKAGCWXHF-UHFFFAOYSA-N
    • SMILES: [N+](#[C-])CCC1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 145.08900
  • Monoisotopic Mass: 145.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 4.4Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 1.68750

1-(2-isocyanoethyl)-3-methylbenzene Pricemore >>

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